molecular formula C9H17NO5 B152477 (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid CAS No. 84311-19-3

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Cat. No.: B152477
CAS No.: 84311-19-3
M. Wt: 219.23 g/mol
InChI Key: FWRXDSRYWWYTPD-VIFPVBQESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Enantioselectivity

  • There have been significant advancements in the enantioselective synthesis of derivatives of this compound. The research demonstrates practical and scalable methods, highlighting the compound's importance as a building block in synthetic chemistry and its potential in creating various enantiomerically pure products (Alonso, Santacana, Rafecas, & Riera, 2005).

Anticancer Potential

  • A series of derivatives of the compound has been synthesized and evaluated for cytotoxicity against human cancer cell lines. Some derivatives exhibited significant cytotoxicity, suggesting the compound's potential as a scaffold for designing new anticancer agents (Kumar et al., 2009).

Role in Peptide Synthesis

  • The compound and its derivatives serve as crucial building blocks in peptide synthesis. Studies have focused on its role in protecting amine groups during the synthesis process, indicating its significance in the stability and efficiency of peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Crystallography and Molecular Structure

  • Crystallographic analysis has been conducted to understand the molecular structure and conformation of the compound's derivatives. This research is vital in elucidating the compound's chemical behavior and potential interactions in various biological and chemical systems (Jankowska et al., 2002).

Future Directions

The future directions of “(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid” could involve its use in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . Additionally, the development of novel room-temperature ionic liquids (RTILs) consisting of the anions of commercially available tert-butoxycarbonyl (Boc)-protected amino acids could expand the applicability of AAILs .

Biochemical Analysis

Biochemical Properties

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used to prevent unwanted reactions at the amino site. This compound interacts with enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, by temporarily blocking the amino group and preventing its participation in side reactions . The nature of these interactions is primarily based on the steric hindrance provided by the Boc group, which shields the amino group from nucleophilic attack.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group in peptide synthesis. By preventing unwanted reactions at the amino site, this compound ensures the correct assembly of peptides and proteins, which is crucial for maintaining proper cell function. It influences cell signaling pathways, gene expression, and cellular metabolism by ensuring the fidelity of protein synthesis . Any disruption in the synthesis of peptides and proteins can lead to significant changes in cell function and overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a stable Boc-protected amino group. This protection is achieved by the reaction of the amino group with di-tert-butyl dicarbonate, resulting in the formation of a Boc-amino acid derivative . The Boc group can be selectively removed under mild acidic conditions, allowing the amino group to participate in subsequent reactions. This mechanism ensures that the amino group remains protected during the initial stages of peptide synthesis and is only exposed when needed for further reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness as a protecting group. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to strong acids or bases . Long-term studies have shown that the Boc group remains intact during peptide synthesis, ensuring the fidelity of the process. Prolonged exposure to harsh conditions can lead to the degradation of the Boc group, resulting in the exposure of the amino group and potential side reactions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects the amino group without causing any adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound in tissues . Studies have shown that the threshold for toxicity is relatively high, but it is essential to monitor the dosage to avoid any potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which are responsible for the cleavage of peptide bonds . The Boc group is metabolized by these enzymes, resulting in the release of the amino group and the formation of the desired peptide or protein. This process is crucial for maintaining the proper function of metabolic pathways and ensuring the correct assembly of peptides and proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters that recognize the Boc group . Once inside the cell, it is distributed to various cellular compartments where it participates in peptide synthesis. The localization and accumulation of the compound are regulated by its interactions with binding proteins that ensure its proper distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its role in peptide synthesis. The compound is localized to the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs . Targeting signals and post-translational modifications direct the compound to these specific compartments, ensuring its proper function. The Boc group provides stability to the amino group during transport and localization, preventing unwanted reactions and ensuring the fidelity of peptide synthesis.

Properties

IUPAC Name

(2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXDSRYWWYTPD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004616
Record name N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84311-19-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84311-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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